3-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile is a complex organic compound notable for its spirocyclic structure, which contributes to its unique chemical properties and potential applications in various scientific fields. The compound's molecular formula is , and it has a molecular weight of 240.34 g/mol. This compound is classified under the category of azaspiro compounds, which are characterized by their spirocyclic frameworks containing nitrogen atoms.
The synthesis of 3-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
The synthesis may utilize various techniques such as:
The molecular structure of 3-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile can be represented using various notations:
InChI=1S/C13H24N2O2/c14-7-4-12(17)15-8-11(9-16)13(10-15)5-2-1-3-6-13/h11,16H,1-10,14H2UBMISYHOOJPEQI-UHFFFAOYSA-NCC(C(=O)N1CC(C2(C1)CCCCC2)CO)NThis compound features a spirocyclic framework with a nitrogen atom integrated into its structure, which influences its reactivity and interactions with biological targets.
The compound can participate in various chemical reactions, including:
Specific reaction conditions (temperature, solvent choice, catalysts) are crucial for optimizing yields and minimizing by-products during these transformations.
The mechanism of action for 3-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile involves:
Research into the specific biological mechanisms is ongoing, with studies focusing on its potential pharmacological effects.
Key physical properties include:
Chemical properties such as stability under different pH conditions and reactivity with nucleophiles or electrophiles are essential for understanding its behavior in various environments.
Data from analytical methods (e.g., NMR, IR spectroscopy) can provide insights into the compound's structure and purity levels.
3-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile has potential applications in:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2